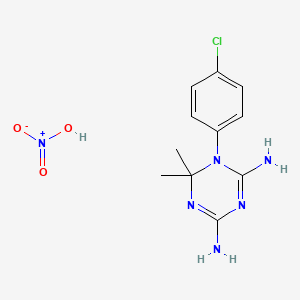

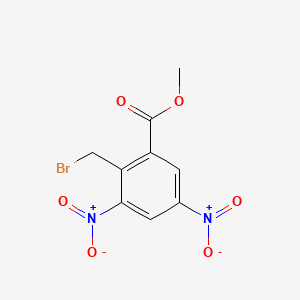

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-(bromomethyl)-3,5-dinitrobenzoate” is a complex organic compound. It likely contains a benzoate group (a benzene ring attached to a carboxylate), a bromomethyl group (a carbon attached to a bromine and a hydrogen), and nitro groups (nitrogen and oxygen groups) attached to the benzene ring .

Synthesis Analysis

While specific synthesis methods for “Methyl 2-(bromomethyl)-3,5-dinitrobenzoate” are not available, bromomethylation is a common reaction in organic chemistry. For instance, the bromomethylation of thiols has been studied, which could potentially be relevant .

Aplicaciones Científicas De Investigación

Antifungal Activity

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate and related compounds demonstrate significant antifungal activity. They are effective in spore germination tests against various fungi and act as protectant fungicides against wheat rust and chocolate spot on broad bean, surpassing the efficacy of other fungicides like oxycarboxin and captan (Lehtonen, Summers, & Carter, 1972).

Synthesis of Anti-Cancer Drugs

The compound is a key intermediate in the synthesis of anti-cancer drugs that inhibit thymidylate synthase. Its synthesis from 2-amino-5-methylbenzoic acid through various chemical processes has been detailed, showcasing its importance in pharmaceutical manufacturing (Cao Sheng-li, 2004).

Serum Creatinine Assay

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate plays a role in serum creatinine assays. It reacts with creatinine to form 3,5-dinitrobenzoate, which is used for analytical recovery of creatinine in serum, improving precision and specificity in medical diagnostics (Parekh & Sims, 1977).

Chemotaxis in Bacteria

This compound is involved in the methylation of glutamic acid residues in Bacillus subtilis chemotaxis proteins, playing a crucial role in bacterial movement and behavior (Ahlgren & Ordal, 1983).

Crystal Structure Studies

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate contributes to the understanding of crystal structures, including hydrogen bonding and molecular frameworks in various compounds. This is essential in the field of crystallography and materials science (Vasconcelos et al., 2006).

Pharmaceutical Preservatives

Derivatives of 3,5-dinitrobenzoic acid, which include methyl 2-(bromomethyl)-3,5-dinitrobenzoate, have been evaluated as preservatives in pharmaceutical products. They show better efficacy than standard preservatives like methyl paraben and propyl paraben in inhibiting microbial growth (Kumar, 2012).

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds have been found to target proteins like cereblon (crbn), which plays a crucial role in various immunologic conditions .

Mode of Action

It’s known that brominated compounds often participate in nucleophilic substitution reactions . In such reactions, the bromine atom is replaced by a nucleophile, leading to changes in the compound’s structure and function.

Biochemical Pathways

Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond-forming reactions . This suggests that Methyl 2-(bromomethyl)-3,5-dinitrobenzoate might also be involved in similar biochemical pathways.

Pharmacokinetics

Similar compounds have been noted for their poor solubility in water and poor absorption from the intestines , which could impact the bioavailability of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate.

Result of Action

Similar compounds have been found to have anti-angiogenic and anti-inflammatory properties , suggesting that Methyl 2-(bromomethyl)-3,5-dinitrobenzoate might have similar effects.

Action Environment

The action, efficacy, and stability of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of acids, bases, oxidizing agents, and reducing agents . Additionally, its solubility in water can impact its distribution in the environment and its availability for biological interactions .

Propiedades

IUPAC Name |

methyl 2-(bromomethyl)-3,5-dinitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O6/c1-18-9(13)6-2-5(11(14)15)3-8(12(16)17)7(6)4-10/h2-3H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTMRDHUKBJZEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696352 |

Source

|

| Record name | Methyl 2-(bromomethyl)-3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate | |

CAS RN |

153754-31-5 |

Source

|

| Record name | Methyl 2-(bromomethyl)-3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586502.png)

![7aH-[1,3]Thiazolo[3,2-d][1,2,4]oxadiazole](/img/structure/B586507.png)

![(2R,5S,10aS,10bS)-Octahydro-10b-hydroxy-5-isobutyl-2-isopropyl-3,6-dioxo-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-2-carboxylic Acid](/img/structure/B586512.png)